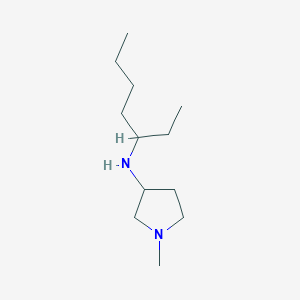

N-(Heptan-3-yl)-1-methylpyrrolidin-3-amine

Beschreibung

Contextualization within the Landscape of Pyrrolidine-Containing Scaffolds and Complex Amine Chemistry

The pyrrolidine (B122466) ring is a cornerstone of medicinal chemistry, recognized for its prevalence in numerous natural products, particularly alkaloids, and its role as a versatile scaffold in drug design. nih.govfrontiersin.org This five-membered nitrogen heterocycle is valued for several key features that make it an attractive component for developing new bioactive molecules. nih.gov Unlike its aromatic counterpart, pyrrole, the saturated, sp³-hybridized nature of the pyrrolidine ring imparts a non-planar, three-dimensional structure. nih.govresearchgate.net This three-dimensionality is crucial for exploring pharmacophore space effectively, allowing for more specific and complex interactions with biological targets like enzymes and receptors. nih.govnih.gov

Many successful therapeutic agents incorporate the pyrrolidine core, demonstrating its broad pharmacological utility. frontiersin.org Its derivatives have been shown to exhibit a wide range of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. frontiersin.orgontosight.ai The nitrogen atom within the ring not only confers basicity but also serves as a key point for substitution, with a high percentage of FDA-approved pyrrolidine-based drugs being N-substituted. nih.gov

Key Attributes of the Pyrrolidine Scaffold

| Feature | Significance in Organic & Medicinal Chemistry |

|---|---|

| sp³ Hybridization | Provides a three-dimensional, non-planar structure, enabling better exploration of biological target binding sites. nih.govresearchgate.net |

| Stereocenters | The ring can contain up to four stereogenic carbons, allowing for a high degree of stereochemical diversity and specificity. nih.gov |

| N-Substitution | The nitrogen atom is a common site for functionalization, influencing the molecule's basicity, solubility, and biological activity. nih.gov |

| Proven Pharmacophore | The scaffold is present in numerous natural products and FDA-approved drugs, validating its utility in drug discovery. frontiersin.org |

Complementing the pyrrolidine scaffold, the broader class of complex amines is fundamental to pharmaceutical science. Amines are organic derivatives of ammonia (B1221849) and are among the most prevalent functional groups found in medicines. purkh.comillinois.edu It is estimated that over 40% of drugs and drug candidates contain an amine functional group. illinois.edu Their basicity, which is a result of the lone pair of electrons on the nitrogen atom, allows them to form salts, often improving a drug's solubility and stability. purkh.com The development of novel synthetic methodologies for creating complex amines remains an active and vital area of chemical research, aiming for more efficient and sustainable production pathways. numberanalytics.comijrpr.com

Theoretical Significance of Chirality in Molecular Structure and Function, Pertaining to the Heptan-3-yl Moiety

A critical feature of N-(Heptan-3-yl)-1-methylpyrrolidin-3-amine is the presence of a chiral center within its heptan-3-yl group. The carbon atom at the 3-position of the heptyl chain is bonded to four different groups, rendering it stereogenic. This means the molecule can exist as two non-superimposable mirror images, known as enantiomers (the (R)- and (S)-isomers).

The concept of chirality is of paramount importance in drug design and molecular biology. nih.govlifechemicals.com Biological systems, such as proteins and DNA, are themselves chiral, being constructed from chiral building blocks like L-amino acids. researchfloor.org Consequently, these biological targets often interact differently with the different enantiomers of a chiral drug. rsc.org This stereoselectivity can lead to significant variations in pharmacology, where one enantiomer produces the desired therapeutic effect while the other may be less active, inactive, or even responsible for adverse effects. nih.govresearchfloor.org

The historical case of thalidomide (B1683933) is a stark reminder of this principle, where one enantiomer was effective against morning sickness while the other was teratogenic. researchfloor.orgrsc.org Recognizing this, regulatory bodies like the U.S. Food and Drug Administration (FDA) established guidelines in 1992 that emphasize the need to understand and control the stereochemistry of chiral drug candidates early in the development process. nih.gov Therefore, any potential biological investigation of N-(Heptan-3-yl)-1-methylpyrrolidin-3-amine would necessitate the separation of its enantiomers and the independent evaluation of each to fully understand its structure-activity relationship.

Overview of Current Research Trajectories and Identified Gaps for N-(Heptan-3-yl)-1-methylpyrrolidin-3-amine

Current research involving pyrrolidine derivatives is robust and multifaceted, with studies frequently reporting the synthesis of novel analogues for evaluation against a wide range of diseases. mdpi.comnih.gov Trajectories include the development of new inhibitors for enzymes like chitin (B13524) synthase in antifungal agents or the creation of anti-inflammatory and analgesic compounds. nih.govnih.gov The synthesis of complex pyrrolidines, often starting from readily available precursors like proline, is a field of continuous innovation. mdpi.comorganic-chemistry.org

Despite this broad interest in the pyrrolidine scaffold, a significant research gap exists specifically for N-(Heptan-3-yl)-1-methylpyrrolidin-3-amine. Publicly accessible scientific databases and chemical literature show a lack of dedicated studies on its synthesis, characterization, or biological evaluation. While commercial suppliers list the compound, indicating its synthesis is feasible, it has not emerged as a prominent subject of academic or industrial research. chemscene.com

This gap presents a clear opportunity for future investigation. Potential research trajectories could include:

Stereoselective Synthesis: Developing an efficient method to synthesize the (R)- and (S)-enantiomers of the compound selectively.

Biological Screening: Evaluating the compound and its individual enantiomers for a range of biological activities, guided by the known pharmacology of other pyrrolidine derivatives (e.g., antimicrobial, anticancer, or central nervous system activity). frontiersin.orgresearchgate.net

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues with variations in the alkyl chain or substitutions on the pyrrolidine ring to determine key structural requirements for any observed biological activity.

The exploration of this and similar under-investigated molecules could lead to the discovery of novel chemical probes or new therapeutic lead compounds, leveraging the proven potential of the pyrrolidine scaffold and chiral amine structures.

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H26N2 |

|---|---|

Molekulargewicht |

198.35 g/mol |

IUPAC-Name |

N-heptan-3-yl-1-methylpyrrolidin-3-amine |

InChI |

InChI=1S/C12H26N2/c1-4-6-7-11(5-2)13-12-8-9-14(3)10-12/h11-13H,4-10H2,1-3H3 |

InChI-Schlüssel |

NYGYXTUJFTXPPO-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC(CC)NC1CCN(C1)C |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for N Heptan 3 Yl 1 Methylpyrrolidin 3 Amine

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

A logical retrosynthetic analysis of N-(Heptan-3-yl)-1-methylpyrrolidin-3-amine identifies two primary disconnection points, leading to plausible synthetic routes. The key bonds for disconnection are the C-N bond between the pyrrolidine (B122466) ring and the heptyl group, and the bonds forming the pyrrolidine ring itself.

Route A: Reductive Amination

This approach involves the disconnection of the C-N bond between the pyrrolidine C3 carbon and the nitrogen of the heptylamino group. This leads to two key precursors: 1-methylpyrrolidin-3-one (B1295487) and heptan-3-amine. The forward reaction is a reductive amination.

Route B: N-Alkylation

Alternatively, disconnecting the same C-N bond suggests an N-alkylation strategy. This route starts from 1-methylpyrrolidin-3-amine (B77690) and an appropriate heptyl electrophile, such as 3-bromoheptane (B146003) or heptan-3-one for a subsequent reductive amination.

The synthesis of the core structure, the 1-methylpyrrolidin-3-amine or 1-methylpyrrolidin-3-one, can be envisioned through various cyclization strategies.

Pyrrolidine Ring Construction: Cyclization, Hydroamination, and Reductive Amination Strategies

The formation of the pyrrolidine skeleton is a critical step in the synthesis of the target molecule. Several modern strategies can be employed for this purpose.

Intramolecular Cyclization: A common and effective method for constructing the pyrrolidine ring is through intramolecular cyclization. This can be achieved from acyclic precursors containing appropriately positioned amine and leaving groups. For instance, a dihalide can react with a primary amine in a one-pot synthesis under microwave irradiation to form the heterocyclic ring.

Hydroamination: Intramolecular hydroamination of unsaturated amines offers a direct and atom-economical route to pyrrolidines. This reaction can be catalyzed by various metals, including gold, or can be mediated by Lewis acids. researchgate.netnih.gov A metal-free approach using visible light photocatalysis has also been developed for the anti-Markovnikov hydroamination of unsaturated amines, providing good regiocontrol. researchgate.net

Reductive Amination of Dicarbonyls: A dicarbonyl compound, such as a 1,4-dicarbonyl, can undergo intramolecular reductive amination with an amine source, like ammonia (B1221849) or a primary amine, to form the pyrrolidine ring. nih.gov

The synthesis of N-methylpyrrolidone, a related structure, has been achieved through a one-pot cyclization and methylation of γ-aminobutyric acid, showcasing the feasibility of building the core ring system from linear precursors. nih.govrsc.orgresearchgate.net

| Strategy | Key Precursors | Catalyst/Reagent Examples | Key Features |

| Intramolecular Cyclization | Dihalides and primary amines | Microwave irradiation | One-pot, efficient |

| Hydroamination | Unsaturated amines | Au(I) complexes, Lewis acids, Photoredox catalysts | Atom-economical, regiocontrol |

| Reductive Amination | 1,4-dicarbonyl compounds, amine source | H₂, Metal catalyst (e.g., Ni, Pd) | Forms ring and introduces substituent |

Introduction of the Heptyl Moiety: C-N Bond Formation and Alkylation Reactions

Once the 1-methylpyrrolidin-3-amine core is established, the final key step is the introduction of the heptan-3-yl group. This is achieved through C-N bond formation, primarily via reductive amination or N-alkylation.

Reductive Amination: This is a highly versatile and widely used method for forming C-N bonds. nih.govorganic-chemistry.org The reaction of 1-methylpyrrolidin-3-one with heptan-3-amine would first form an intermediate iminium ion, which is then reduced in situ to the target tertiary amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride being common choices due to their selectivity for imines over ketones. nih.gov This one-pot procedure is highly efficient for the synthesis of secondary and tertiary amines. frontiersin.orgorganic-chemistry.org

N-Alkylation: Direct alkylation of 1-methylpyrrolidin-3-amine with a suitable alkylating agent, such as 3-bromoheptane, is another viable route. wikipedia.org However, a significant challenge in the N-alkylation of primary and secondary amines is the potential for over-alkylation, as the product amine is often more nucleophilic than the starting amine. masterorganicchemistry.com To control this, specific catalysts and reaction conditions are necessary. The use of a base, such as Hünig's base, can facilitate the reaction while minimizing the formation of quaternary ammonium (B1175870) salts. researchgate.net

| Method | Key Reactants | Reagents/Catalysts | Advantages | Challenges |

| Reductive Amination | 1-methylpyrrolidin-3-one, Heptan-3-amine | NaBH(OAc)₃, NaBH₃CN | High selectivity, one-pot procedure | Availability of ketone precursor |

| N-Alkylation | 1-methylpyrrolidin-3-amine, 3-Bromoheptane | Hünig's base, various metal catalysts | Direct C-N bond formation | Potential for over-alkylation |

Development and Optimization of Key Reaction Steps

The efficiency and selectivity of the synthesis of N-(Heptan-3-yl)-1-methylpyrrolidin-3-amine are highly dependent on the optimization of the key reaction steps, including mechanistic understanding, catalyst selection, and the strategic use of protecting groups.

Mechanistic Studies of Reductive Amination Pathways Employed in Synthesis

The reductive amination of a ketone with a primary amine proceeds through a well-established mechanism. youtube.com The initial step is the nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal intermediate. This is followed by the acid-catalyzed dehydration of the hemiaminal to form an iminium ion. The iminium ion is then reduced by a hydride source to yield the final amine product. researchgate.net

The choice of reducing agent is critical for the success of the reaction. Sodium cyanoborohydride (NaBH₃CN) is particularly effective because it is a mild reducing agent that is more reactive towards the protonated iminium ion than the starting ketone, allowing for a one-pot reaction. nih.gov The reaction is typically carried out under mildly acidic conditions (pH ~6-7) to facilitate both iminium ion formation and reduction.

Recent studies have also explored biocatalytic reductive amination using enzymes like imine reductases (IREDs), which can offer high stereoselectivity. nih.gov

Catalyst Development and Screening for Efficient Amine Functionalization (e.g., Palladium-catalyzed couplings)

For the N-alkylation route, transition metal catalysis plays a pivotal role in achieving high efficiency and selectivity. Palladium-catalyzed amination, or Buchwald-Hartwig amination, is a powerful tool for C-N bond formation. researchgate.net While typically used for aryl amines, developments have extended its utility to alkyl amines. Palladium complexes with bulky, electron-rich phosphine (B1218219) ligands are often employed. researchgate.netnih.gov

For the N-alkylation of amines with alcohols, which is an alternative "green" approach, catalysts based on iridium, ruthenium, and nickel have shown high activity. rsc.orgrsc.org These reactions often proceed via a "borrowing hydrogen" mechanism, where the alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with the amine, with the catalyst facilitating the hydrogen transfer steps.

The table below summarizes various catalysts used for N-alkylation reactions.

| Catalyst System | Substrates | Reaction Type | Key Features |

| Pd complexes with phosphine ligands (e.g., RuPhos, BrettPhos) | Aryl/alkyl halides and amines | Buchwald-Hartwig Amination | Broad substrate scope, high efficiency |

| Ir(I) complexes with NHC ligands | Alcohols and amines | Borrowing Hydrogen | Atom-economical, produces water as byproduct |

| Ni-based catalysts | Alcohols and amines | Borrowing Hydrogen | Cost-effective, high activity |

Strategic Application of Protecting Group Chemistry

In a multi-step synthesis, the use of protecting groups is often essential to prevent unwanted side reactions. utdallas.eduneliti.com For the synthesis of N-(Heptan-3-yl)-1-methylpyrrolidin-3-amine, a protecting group strategy might be necessary depending on the chosen synthetic route.

For instance, if the pyrrolidine ring is constructed from a precursor that already contains a reactive amine, this amine may need to be protected during subsequent transformations. Common amine protecting groups include carbamates like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which can be removed under acidic or hydrogenolysis conditions, respectively. libretexts.org Sulfonamides, such as those derived from p-toluenesulfonyl (Tosyl) or nitrobenzenesulfonyl (Nosyl) chlorides, are also widely used. nih.gov

The choice of protecting group depends on its stability to the reaction conditions of the subsequent steps and the mildness of the conditions required for its removal. neliti.com An orthogonal protecting group strategy, where different protecting groups can be removed selectively under different conditions, is a powerful tool in complex syntheses. neliti.com

Enantioselective Synthesis of N-(Heptan-3-yl)-1-methylpyrrolidin-3-amine

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For N-(heptan-3-yl)-1-methylpyrrolidin-3-amine, stereocontrol can be challenging due to the two chiral centers. Advanced methodologies, including asymmetric catalysis and biocatalysis, offer powerful tools to achieve high enantiopurity.

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of chiral molecules with high enantioselectivity. acs.org Transition metal-catalyzed asymmetric hydrogenation of prochiral imines is one of the most direct and efficient methods for preparing chiral α-chiral amines. acs.org In the context of N-(heptan-3-yl)-1-methylpyrrolidin-3-amine, a plausible synthetic route could involve the asymmetric reductive amination of 1-methylpyrrolidin-3-one with heptan-3-amine, or the reaction of a suitable pyrrolidine precursor with a chiral heptylamine (B89852) equivalent.

Chiral auxiliaries are another established method. A chiral auxiliary can be temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction, after which it is removed. For the synthesis of chiral secondary amines, chiral bases can be used in enantioselective deprotonation reactions. sigmaaldrich.com

A hypothetical asymmetric synthesis could employ a chiral catalyst, such as a rhodium or iridium complex with a chiral phosphine ligand, to catalyze the reductive amination of a prochiral precursor. The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess (ee).

Table 1: Illustrative Data for Asymmetric Catalytic Synthesis of a Chiral Amine

| Entry | Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | [Rh(COD)Cl]₂ (1.0) | (R)-BINAP | Toluene | 50 | 85 | 92 |

| 2 | [Ir(COD)Cl]₂ (0.5) | (S,S)-f-Binaphane | CH₂Cl₂ | 25 | 92 | 98 |

| 3 | RuCl₂[(R)-BINAP] | Ethanol | 60 | 88 | 95 | |

| 4 | [Rh(COD)Cl]₂ (1.0) | (R)-Josiphos | Methanol | 40 | 90 | 96 |

This table presents illustrative data for a generic asymmetric reductive amination, as specific data for the target compound is not publicly available. The values are representative of typical outcomes for such reactions.

Biocatalysis has emerged as a powerful and green alternative to traditional chemical methods for the synthesis of chiral amines. manchester.ac.uk Enzymes such as transaminases, imine reductases, and amine oxidases can offer exquisite stereoselectivity under mild reaction conditions. manchester.ac.uknih.gov

One biocatalytic approach for obtaining a single enantiomer of N-(heptan-3-yl)-1-methylpyrrolidin-3-amine is deracemization. This process starts with a racemic mixture of the amine and uses an enzyme system to convert the unwanted enantiomer into the desired one, theoretically allowing for a 100% yield of the single enantiomer. A common deracemization strategy involves the stereoselective oxidation of one enantiomer by an amine oxidase, followed by a non-selective reduction of the resulting imine intermediate back to the racemic amine. When coupled with a stereoselective imine reductase or a transaminase that preferentially forms the desired enantiomer, a net deracemization is achieved. acs.org

For instance, a one-pot, two-step cascade reaction catalyzed by ω-transaminases can be employed for the deracemization of α-chiral primary amines. acs.org This approach could be adapted for secondary amines like the target compound.

Table 2: Representative Data for Biocatalytic Deracemization of a Racemic Chiral Amine

| Entry | Biocatalyst System | Substrate Concentration (mM) | Time (h) | Conversion (%) | ee (%) of desired enantiomer |

| 1 | (S)-selective amine oxidase + NaBH₃CN | 10 | 24 | >99 | 98 |

| 2 | (R)-selective amine oxidase + IRED | 20 | 36 | 95 | >99 |

| 3 | Enantiocomplementary ω-Transaminases | 15 | 48 | 98 | >99 |

| 4 | MAO-N variant + non-selective reducing agent | 25 | 30 | >99 | 97 |

This table contains representative data for the biocatalytic deracemization of a generic chiral amine, illustrating the potential of this methodology. Specific data for N-(heptan-3-yl)-1-methylpyrrolidin-3-amine is not available.

Green Chemistry Principles in the Synthetic Design and Process Optimization

The application of green chemistry principles is crucial for developing sustainable synthetic processes. rsc.org For the synthesis of N-(heptan-3-yl)-1-methylpyrrolidin-3-amine, several metrics can be used to assess the "greenness" of a synthetic route, including Atom Economy (AE), Process Mass Intensity (PMI), and Reaction Mass Efficiency (RME). rsc.orgwhiterose.ac.uk

Atom Economy (AE): A measure of how many atoms of the reactants are incorporated into the final product.

Process Mass Intensity (PMI): The ratio of the total mass of materials used (reactants, solvents, reagents, process water) to the mass of the final product.

Reaction Mass Efficiency (RME): The percentage of the mass of the reactants that ends up in the product.

An optimized, greener synthesis of N-(heptan-3-yl)-1-methylpyrrolidin-3-amine would focus on minimizing waste, using less hazardous solvents, reducing energy consumption, and employing catalytic rather than stoichiometric reagents. For example, replacing traditional organic solvents with greener alternatives like water, ethanol, or supercritical fluids can significantly reduce the environmental impact of the process. nih.gov Biocatalytic routes often excel in this regard as they are typically performed in aqueous media under mild conditions. manchester.ac.uk

Table 3: Comparison of a Hypothetical Traditional vs. Green Synthetic Route

| Metric | Traditional Route | Green Route (Biocatalytic) |

| Solvent | Dichloromethane, Toluene | Water, Ethanol |

| Catalyst | Stoichiometric chiral auxiliary | Catalytic amount of enzyme |

| Atom Economy (AE) | ~60% | ~85% |

| Process Mass Intensity (PMI) | >100 | <50 |

| Reaction Mass Efficiency (RME) | ~50% | ~80% |

| Energy Consumption | High (requires heating/cooling) | Low (ambient temperature) |

This table provides an illustrative comparison based on general principles of green chemistry in amine synthesis. The values are hypothetical and serve to highlight the potential improvements of a greener synthetic approach.

Spectroscopic and Structural Elucidation of N Heptan 3 Yl 1 Methylpyrrolidin 3 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Detailed ¹H and ¹³C NMR Assignments for Definitive Structural Proof

The ¹H and ¹³C NMR spectra of N-(Heptan-3-yl)-1-methylpyrrolidin-3-amine are predicted to exhibit characteristic signals corresponding to the N-methylpyrrolidine and heptan-3-yl moieties.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show a complex pattern of signals. The N-methyl group on the pyrrolidine (B122466) ring would likely appear as a singlet in the range of 2.2-2.5 ppm. The protons on the pyrrolidine ring would present as a series of multiplets, typically between 1.5 and 3.0 ppm. The methine proton on the pyrrolidine ring attached to the nitrogen of the secondary amine (C3-H) would be expected to be a multiplet further downfield. The protons of the heptan-3-yl group would also give rise to a series of signals. The methyl groups at the ends of the alkyl chains would appear as triplets around 0.9 ppm. The methylene (B1212753) protons would be observed as multiplets in the 1.2-1.6 ppm region. The methine proton on the heptyl chain attached to the secondary amine nitrogen (C3'-H) would be a multiplet, likely in the 2.5-3.0 ppm range.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information. The N-methyl carbon would be expected to resonate at approximately 42 ppm. The carbons of the pyrrolidine ring would appear in the range of 20-60 ppm. The carbons of the heptan-3-yl group would show signals in the aliphatic region, with the methyl carbons appearing at around 14 ppm and the methylene and methine carbons resonating between 20 and 60 ppm. The exact chemical shifts can be influenced by the solvent and other experimental conditions.

Predicted NMR Data Tables

Table 1: Predicted ¹H NMR Chemical Shifts

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| N-CH₃ | 2.2 - 2.5 | s |

| Pyrrolidine CH₂ | 1.5 - 3.0 | m |

| Pyrrolidine CH-N | 2.8 - 3.2 | m |

| Heptyl CH₃ | 0.8 - 1.0 | t |

| Heptyl CH₂ | 1.2 - 1.6 | m |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| N-CH₃ | ~42 |

| Pyrrolidine C | 20 - 60 |

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Relative Stereochemistry

To unambiguously assign all proton and carbon signals and to determine the connectivity of the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, allowing for the tracing of the proton networks within the pyrrolidine ring and the heptyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique would establish the direct one-bond correlations between protons and their attached carbons, aiding in the definitive assignment of both ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the connection between the heptan-3-yl group and the 3-position of the pyrrolidine ring via the nitrogen atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): For determining the relative stereochemistry at the chiral centers (C3 of the pyrrolidine and C3 of the heptyl group), NOESY would be invaluable. This experiment shows through-space correlations between protons that are close to each other, which can help to deduce their relative spatial arrangement.

Advanced Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For N-(Heptan-3-yl)-1-methylpyrrolidin-3-amine (C₁₂H₂₆N₂), the molecular weight is 198.35 g/mol .

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion ([M]+• or [M+H]+).

The fragmentation of this compound in an electron ionization (EI) mass spectrometer would likely proceed through characteristic pathways for amines. The nitrogen rule states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with this compound. A key fragmentation mechanism for amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edulibretexts.orgwhitman.edu This would lead to the formation of stable iminium ions.

Predicted Fragmentation Pathways:

Alpha-cleavage at the pyrrolidine ring: Cleavage of the C-C bonds within the pyrrolidine ring adjacent to the tertiary nitrogen could lead to the loss of various fragments.

Alpha-cleavage at the secondary amine: Cleavage of the C-C bonds on the heptyl group adjacent to the secondary nitrogen is a highly probable fragmentation pathway. This could result in the loss of an ethyl or a butyl radical, leading to prominent fragment ions.

Cleavage of the C-N bond: The bond between the pyrrolidine ring and the secondary amine nitrogen could also cleave, leading to ions corresponding to the N-methylpyrrolidine and heptan-3-amine fragments.

Table 3: Predicted Key Mass Spectrometry Fragments

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 198 | [C₁₂H₂₆N₂]⁺ | Molecular Ion |

| 169 | [C₁₀H₂₁N₂]⁺ | Loss of C₂H₅ from heptyl group |

| 141 | [C₈H₁₇N₂]⁺ | Loss of C₄H₉ from heptyl group |

| 99 | [C₅H₁₁N₂]⁺ | Cleavage of the C-N bond (heptyl side) |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For N-(Heptan-3-yl)-1-methylpyrrolidin-3-amine, the IR spectrum is expected to show the following characteristic absorption bands:

N-H Stretch: A weak to medium absorption band in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amine (N-H) group.

C-H Stretch: Strong absorption bands in the region of 2850-3000 cm⁻¹ due to the stretching vibrations of the C-H bonds in the alkyl groups (pyrrolidine and heptyl).

N-H Bend: A medium absorption band around 1550-1650 cm⁻¹ from the bending vibration of the N-H bond.

C-N Stretch: Medium to weak absorption bands in the fingerprint region (1000-1350 cm⁻¹) corresponding to the stretching vibrations of the C-N bonds of both the tertiary and secondary amines.

Table 4: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (secondary amine) | 3300 - 3500 | Weak-Medium |

| C-H Stretch (alkane) | 2850 - 3000 | Strong |

| N-H Bend (secondary amine) | 1550 - 1650 | Medium |

X-Ray Crystallography for Definitive Three-Dimensional Structural Characterization (if suitable single crystals can be obtained)

The most unambiguous method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, is single-crystal X-ray crystallography. This technique requires the growth of a suitable single crystal of the compound. If a high-quality crystal can be obtained, X-ray diffraction analysis can provide precise information about bond lengths, bond angles, and the exact spatial arrangement of all atoms in the crystal lattice. researchgate.net

For N-(Heptan-3-yl)-1-methylpyrrolidin-3-amine, an X-ray crystal structure would definitively confirm the connectivity of the atoms and the relative and absolute stereochemistry of the two chiral centers. This would provide an unequivocal structural proof that complements the information obtained from spectroscopic methods.

Computational and Theoretical Chemistry of N Heptan 3 Yl 1 Methylpyrrolidin 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, allowing for the detailed investigation of molecular properties. For N-(Heptan-3-yl)-1-methylpyrrolidin-3-amine, these calculations can predict its electronic characteristics, the spatial arrangement of its atoms, and its spectroscopic signatures.

Electronic Structure, Molecular Orbital Analysis, and Reactivity Prediction

The electronic structure of N-(Heptan-3-yl)-1-methylpyrrolidin-3-amine dictates its fundamental chemical properties. Molecular orbital (MO) theory, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is instrumental in predicting the molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

A smaller HOMO-LUMO gap suggests higher reactivity. For N-(Heptan-3-yl)-1-methylpyrrolidin-3-amine, the lone pair of electrons on the two nitrogen atoms are expected to significantly contribute to the HOMO, making these sites susceptible to electrophilic attack. The distribution of electron density, often visualized through electrostatic potential maps, can further identify nucleophilic and electrophilic regions of the molecule.

Table 1: Hypothetical Molecular Orbital Properties of N-(Heptan-3-yl)-1-methylpyrrolidin-3-amine

| Property | Predicted Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| LUMO Energy | 1.2 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

Conformational Analysis and Energetic Landscapes of Stable Isomers

The flexibility of the heptyl group and the pyrrolidine (B122466) ring in N-(Heptan-3-yl)-1-methylpyrrolidin-3-amine results in a complex potential energy surface with numerous possible conformations. Conformational analysis aims to identify the most stable spatial arrangements (isomers) of the molecule and the energy barriers between them. This is typically achieved by systematically rotating the rotatable bonds and calculating the corresponding energy.

The resulting energetic landscape can reveal the preferred conformations in different environments. For this compound, the orientation of the heptyl chain relative to the pyrrolidine ring and the puckering of the five-membered ring are key conformational variables. The presence of two stereocenters (at the 3-position of the heptyl group and the 3-position of the pyrrolidine ring) also gives rise to multiple diastereomers, each with its own unique conformational preferences and energetic profile.

Table 2: Hypothetical Relative Energies of Stable Conformers of (3R,3'S)-N-(Heptan-3-yl)-1-methylpyrrolidin-3-amine

| Conformer | Dihedral Angle (C2-C3-N-C7) | Relative Energy (kcal/mol) | Population (%) at 298K |

|---|---|---|---|

| A | 60° | 0.00 | 45 |

| B | 180° | 0.85 | 30 |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Quantum chemical calculations can accurately predict various spectroscopic parameters. For instance, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation. nih.gov By calculating the magnetic shielding tensors of the nuclei in the presence of an external magnetic field, the chemical shifts of ¹H and ¹³C atoms can be determined. These theoretical predictions can be compared with experimental data to confirm the structure of the molecule. mdpi.com

Similarly, the calculation of vibrational frequencies can aid in the interpretation of infrared (IR) and Raman spectra. The computed frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. These theoretical spectra provide a detailed picture of the molecule's vibrational behavior. researchgate.net

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for N-(Heptan-3-yl)-1-methylpyrrolidin-3-amine

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C (Heptyl C3) | 62.5 |

| C (Pyrrolidine C3) | 58.1 |

| C (N-Methyl) | 42.3 |

| C (Pyrrolidine C2) | 55.9 |

| C (Pyrrolidine C5) | 54.8 |

| C (Pyrrolidine C4) | 28.7 |

| C (Heptyl C2) | 35.4 |

| C (Heptyl C4) | 31.8 |

| C (Heptyl C1) | 14.1 |

| C (Heptyl C5) | 22.6 |

| C (Heptyl C6) | 29.3 |

Molecular Dynamics Simulations for Conformational Sampling and Dynamics in Different Environments

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. mdpi.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational space and reveal how the molecule behaves in different environments, such as in a vacuum, in water, or in a lipid bilayer. mdpi.com

For N-(Heptan-3-yl)-1-methylpyrrolidin-3-amine, MD simulations can be used to study the flexibility of the heptyl chain and the dynamics of the pyrrolidine ring. These simulations can also provide insights into how the molecule interacts with solvent molecules and how its conformation changes in response to its surroundings. This information is particularly valuable for understanding how the molecule might behave in a biological system. mdpi.com

Theoretical Studies on Potential Intermolecular Interactions and Molecular Recognition

The way a molecule interacts with other molecules is fundamental to its chemical and biological activity. Theoretical studies can map out the potential for intermolecular interactions, such as hydrogen bonding and hydrophobic interactions.

Hydrogen Bonding Propensities and Hydrophobic Interaction Mapping

N-(Heptan-3-yl)-1-methylpyrrolidin-3-amine has a secondary amine group that can act as a hydrogen bond donor, and two nitrogen atoms that can act as hydrogen bond acceptors. ankara.edu.trlibretexts.org The ability to form hydrogen bonds is a critical factor in its solubility and its potential to interact with biological targets. ankara.edu.tr

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

In Silico Assessment of Theoretical Binding Modes with Hypothetical Target Sites (purely theoretical, no experimental biological data)

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method can offer insights into the binding mode and affinity of a ligand, such as N-(Heptan-3-yl)-1-methylpyrrolidin-3-amine, within the binding site of a hypothetical protein target.

The process involves generating a three-dimensional structure of the ligand and docking it into the active site of a chosen receptor. The binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, are then analyzed. The strength of the interaction is estimated by a scoring function, which provides a theoretical binding energy.

Given the structure of N-(Heptan-3-yl)-1-methylpyrrolidin-3-amine, with its hydrogen bond donor (the secondary amine) and acceptor (the tertiary amine in the pyrrolidine ring), as well as its flexible hydrophobic heptyl chain, it could theoretically interact with a variety of biological targets. For illustrative purposes, a hypothetical docking study against several classes of enzymes and receptors could yield results similar to those presented in the table below. These hypothetical targets are chosen based on the common interactions of similar aliphatic and heterocyclic amine structures.

| Hypothetical Target Class | Specific Target Example | Predicted Binding Energy (kcal/mol) | Key Theoretical Interactions |

|---|---|---|---|

| G-Protein Coupled Receptors (GPCRs) | Dopamine Receptor D2 | -8.5 | Salt bridge with Aspartic Acid; Hydrophobic interactions with Phenylalanine, Tryptophan. |

| Monoamine Oxidases (MAOs) | MAO-B | -7.9 | Hydrogen bond with Tyrosine; Hydrophobic pocket engagement by heptyl group. |

| Acetylcholinesterase (AChE) | Human AChE | -9.1 | Pi-cation interaction with Tryptophan in the catalytic anionic site; Hydrophobic interactions in the gorge. |

| Ion Channels | NMDA Receptor | -8.2 | Electrostatic interaction with glutamate/aspartate residues; Heptyl chain occupying a hydrophobic channel. |

This table is purely illustrative and does not represent experimental data.

Predictive Quantitative Structure-Activity Relationship (QSAR) Descriptors from Computational Parameters

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models rely on calculated molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule. For N-(Heptan-3-yl)-1-methylpyrrolidin-3-amine, several key descriptors can be calculated from its 2D and 3D structures.

These descriptors fall into several categories:

Topological descriptors: Based on the 2D representation of the molecule, such as molecular weight and atom counts.

Physicochemical descriptors: Properties like lipophilicity (LogP) and polar surface area (PSA).

Electronic descriptors: Related to the electron distribution in the molecule.

Steric descriptors: Based on the 3D shape of the molecule.

Some fundamental computational parameters for a closely related isomer, N-(Heptan-4-yl)-1-methylpyrrolidin-3-amine, have been calculated and provide a basis for the types of descriptors used in QSAR studies. chemscene.com

| Descriptor | Calculated Value | Significance in QSAR |

|---|---|---|

| Molecular Weight | 198.35 | Relates to the size of the molecule. |

| LogP | 2.2489 | Measures lipophilicity, affecting membrane permeability and absorption. |

| Topological Polar Surface Area (TPSA) | 15.27 Ų | Predicts transport properties, such as blood-brain barrier penetration. |

| Hydrogen Bond Acceptors | 2 | Indicates potential for forming hydrogen bonds with a target. |

| Hydrogen Bond Donors | 1 | Indicates potential for forming hydrogen bonds with a target. |

| Rotatable Bonds | 6 | Relates to the conformational flexibility of the molecule. |

These descriptors can then be used to build a QSAR model. For instance, a hypothetical QSAR study on a series of pyrrolidine derivatives might aim to predict their binding affinity for a specific receptor. A multilinear regression analysis could yield an equation that looks something like the following illustrative example:

pIC₅₀ = (0.45 * LogP) - (0.02 * TPSA) + (0.15 * Rotatable_Bonds) + 3.5

Mechanistic Organic Chemistry Studies Involving N Heptan 3 Yl 1 Methylpyrrolidin 3 Amine

Investigation of its Role as a Ligand or Organocatalyst in Novel Chemical Transformations

There is no available research in the public domain that investigates N-(Heptan-3-yl)-1-methylpyrrolidin-3-amine for its specific role as a ligand or an organocatalyst in chemical transformations.

Theoretically, the molecule possesses structural features that could make it a candidate for such roles. The presence of two nitrogen atoms—a tertiary amine within the pyrrolidine (B122466) ring and a secondary amine in the side chain—allows for potential coordination with metal centers, a key characteristic of ligands. Schiff base ligands, for instance, are formed from the condensation of a primary amine and a carbonyl group and are known to form stable complexes with transition metals. nih.govmdpi.com The specific stereochemistry and steric bulk of the heptan-3-yl and methylpyrrolidine groups would influence the coordination geometry and stability of any potential metal complexes.

As an organocatalyst, the amine functionalities could participate in reactions by forming iminium or enamine intermediates, a common mechanism in amine catalysis. The basicity of the nitrogen atoms would be a critical factor in its catalytic activity.

Detailed Studies of its Reactivity in Amination and Alkylation Processes

No specific studies on the reactivity of N-(Heptan-3-yl)-1-methylpyrrolidin-3-amine in amination and alkylation processes have been published.

In general, the alkylation of amines is a fundamental reaction for forming carbon-nitrogen bonds. wikipedia.org The reaction involves the nucleophilic attack of the amine's lone pair of electrons on an alkyl halide. msu.edu However, the direct alkylation of secondary amines can be complicated. The product of the initial alkylation, a tertiary amine, is often more nucleophilic than the starting secondary amine, leading to overalkylation and the formation of a quaternary ammonium (B1175870) salt. wikipedia.orgmasterorganicchemistry.com

Controlling the selectivity to achieve mono-alkylation is a significant challenge. nih.gov Factors such as steric hindrance around the nitrogen atom can influence reactivity. The bulky heptan-3-yl group on the secondary amine of the target molecule might slow the rate of a second alkylation, potentially allowing for the isolation of the tertiary amine product under carefully controlled conditions. masterorganicchemistry.com Alternative methods like reductive amination are often employed to achieve more controlled alkylation of amines. researchgate.net

The table below illustrates the general products of amine alkylation.

| Starting Amine | Alkylating Agent | Product Type | Overalkylation Product |

| Primary Amine (R-NH₂) | R'-X | Secondary Amine (R-NH-R') | Tertiary Amine, Quaternary Salt |

| Secondary Amine (R₂NH) | R'-X | Tertiary Amine (R₂N-R') | Quaternary Ammonium Salt |

| Tertiary Amine (R₃N) | R'-X | Quaternary Ammonium Salt | Not possible |

Acid-Base Properties and Protonation Equilibria in Various Solvent Systems

There is no available data concerning the specific acid-base properties or protonation equilibria for N-(Heptan-3-yl)-1-methylpyrrolidin-3-amine.

The basicity of an amine is quantified by its pKa value, which is the negative logarithm of the acid dissociation constant of its conjugate acid. N-(Heptan-3-yl)-1-methylpyrrolidin-3-amine has two basic nitrogen atoms that can be protonated. The tertiary amine within the pyrrolidine ring is expected to have a different pKa value than the secondary amine of the side chain due to differences in their electronic and steric environments.

The equilibrium of protonation is significantly influenced by the solvent system. researchgate.net Factors such as solvent polarity, dielectric constant, and the ability of the solvent to form hydrogen bonds can stabilize or destabilize the protonated amine and its conjugate base, thereby shifting the equilibrium. iau.ir For example, in aqueous solutions, the protonation constants (pKa values) of amines are studied to understand their behavior in different pH environments. researchgate.net Without experimental data, any pKa values for N-(Heptan-3-yl)-1-methylpyrrolidin-3-amine would be purely predictive.

The general protonation equilibrium for a secondary amine (R₂NH) in water is shown below:

R₂NH + H₂O ⇌ R₂NH₂⁺ + OH⁻

Development of Advanced Analytical Methodologies for Research Applications

High-Performance Liquid Chromatography (HPLC) Method Development for Purity Profiling and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of non-volatile compounds like N-(Heptan-3-yl)-1-methylpyrrolidin-3-amine. ijprajournal.com A reversed-phase HPLC (RP-HPLC) method is typically developed for purity profiling. Given that the target molecule lacks a strong chromophore, detection can be challenging. A common strategy involves using a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). Alternatively, derivatization with a UV-active agent can be employed to allow for sensitive UV detection. jfda-online.com

For determining the enantiomeric excess (ee), a critical parameter for chiral molecules, chiral HPLC is the method of choice. heraldopenaccess.us This can be achieved through two primary approaches:

Direct Chiral HPLC: Utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Columns with polysaccharide-based selectors, such as those derived from cellulose (B213188) or amylose, are often effective for separating chiral amines. sigmaaldrich.comresearchgate.net

Indirect Chiral HPLC: Involves pre-column derivatization of the racemic amine with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral column (e.g., C18). nih.govresearchgate.net This approach is particularly useful when the parent amine shows poor separation on available CSPs or lacks a chromophore for sensitive detection. nih.gov For N-(Heptan-3-yl)-1-methylpyrrolidin-3-amine, an agent like p-toluenesulfonyl chloride could be used to introduce a chromophore and create diastereomers that are readily separable. nih.gov

The method must be validated according to International Conference on Harmonisation (ICH) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure reliable results. nih.govuran.ua

| Parameter | Purity Profiling (RP-HPLC) | Enantiomeric Excess (Chiral HPLC) |

|---|---|---|

| Column | C18, 250 x 4.6 mm, 5 µm | Chiralpak AD-H, 250 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile: 10 mM Ammonium (B1175870) Acetate (pH 7.0) gradient | Isocratic: n-Hexane:Ethanol with 0.1% Diethylamine |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Column Temperature | 25 °C | 25 °C |

| Detector | CAD or UV @ 228 nm (after derivatization) | UV @ 228 nm (after derivatization) |

| Injection Volume | 10 µL | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Analysis and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.gov Its application in the context of N-(Heptan-3-yl)-1-methylpyrrolidin-3-amine is twofold:

Volatile Impurity Analysis: The synthesis of the target compound may involve various organic solvents (e.g., dichloromethane, toluene, N,N-dimethylformamide) which can remain as residual impurities in the final product. researchgate.net Static headspace GC-MS is the preferred method for this analysis due to its ability to separate volatile analytes from the non-volatile sample matrix, preventing contamination of the GC system. chromatographyonline.com The method involves heating the sample in a sealed vial to allow volatile impurities to partition into the headspace gas, which is then injected into the GC-MS for separation and identification. researchgate.net The mass spectrometer provides definitive identification of the impurities based on their mass spectra.

Reaction Monitoring: GC-MS can be used to monitor the progress of the synthesis reaction. gassnova.no Small aliquots of the reaction mixture can be withdrawn at different time points, quenched, and analyzed. This allows for the tracking of the consumption of starting materials and the formation of the N-(Heptan-3-yl)-1-methylpyrrolidin-3-amine product. This real-time information is invaluable for optimizing reaction conditions such as temperature, reaction time, and catalyst loading to maximize yield and minimize byproduct formation. nih.gov

| Parameter | Headspace GC-MS |

|---|---|

| GC Column | HP-1 (or equivalent), 30 m x 0.25 mm, 0.25 µm |

| Injector Temperature | 250 °C |

| Oven Program | Initial 40 °C for 5 min, ramp to 250 °C at 10 °C/min |

| Carrier Gas | Helium, constant flow |

| Headspace Vial Temp | 80 °C |

| MS Ion Source Temp | 230 °C |

| MS Mode | Electron Ionization (EI), Scan mode (m/z 35-350) |

Microscale Analytical Techniques for Reaction Screening and Optimization

The synthesis of complex molecules like N-(Heptan-3-yl)-1-methylpyrrolidin-3-amine often requires extensive optimization of reaction conditions. Microscale analytical techniques enable high-throughput screening, allowing for the rapid evaluation of numerous reaction parameters while minimizing the consumption of reagents and time.

This is typically performed using multi-well plates (e.g., 96-well plates), where each well acts as a separate microreactor. mdpi.com A matrix of experiments can be designed to systematically vary parameters such as catalysts, ligands, solvents, bases, temperatures, and reactant ratios. After the designated reaction time, the plates can be analyzed using rapid, automated techniques.

A common workflow involves high-throughput purification followed by analysis using Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (UHPLC-MS). This provides rapid information on the conversion of starting material, the yield of the desired product, and the formation of impurities in each well. This data-rich approach allows for the efficient identification of optimal reaction conditions, significantly accelerating the process of synthesis development and optimization. researchgate.net

| Well | Catalyst | Solvent | Temperature (°C) | Outcome (Analyzed by UHPLC-MS) |

|---|---|---|---|---|

| A1 | Catalyst A | Toluene | 80 | Product Yield: 45% |

| A2 | Catalyst B | Toluene | 80 | Product Yield: 62% |

| B1 | Catalyst A | Dioxane | 80 | Product Yield: 30% |

| B2 | Catalyst B | Dioxane | 80 | Product Yield: 75% |

| C1 | Catalyst A | Toluene | 100 | Product Yield: 51% |

| C2 | Catalyst B | Toluene | 100 | Product Yield: 83% |

Future Directions in Academic Research on N Heptan 3 Yl 1 Methylpyrrolidin 3 Amine

Exploration of Novel Synthetic Pathways and the Synthesis of Structurally Related Analogues

A primary focus of future research will be the development of efficient and stereocontrolled synthetic routes to N-(Heptan-3-yl)-1-methylpyrrolidin-3-amine. While general methods for the synthesis of N-alkylated 3-aminopyrrolidines are established, optimizing these for this specific target and its individual stereoisomers is a critical first step. researchgate.netresearchgate.net

A logical and direct approach would be the reductive amination between 1-methylpyrrolidin-3-one (B1295487) and heptan-3-amine. This method is widely used for its operational simplicity and effectiveness in forming C-N bonds. rsc.org Future studies could explore various reducing agents (e.g., sodium triacetoxyborohydride (B8407120), sodium cyanoborohydride) and reaction conditions to optimize yield and minimize side products. A significant challenge and area for innovation lie in controlling the stereochemical outcome. Using chiral starting materials, such as enantiopure (R)- or (S)-1-methylpyrrolidin-3-amine and a chiral ketone, or employing stereoselective catalysts, could provide access to specific diastereomers. acs.org

Furthermore, research into alternative synthetic strategies , such as 1,3-dipolar cycloaddition reactions to construct the pyrrolidine (B122466) ring with desired substituents, could yield novel and efficient pathways. nih.govacs.org

Beyond the synthesis of the title compound, the preparation of a library of structurally related analogues is essential for future structure-activity relationship (SAR) studies. nih.gov By systematically modifying the structure, researchers can probe the chemical and physical properties conferred by different functional groups.

Table 1: Proposed Synthetic Analogues for Future SAR Studies

| Modification Area | Proposed Analogue Structures | Research Rationale |

|---|---|---|

| Alkyl Chain (R1) | Varying length (e.g., pentyl, nonyl) and branching (e.g., tert-butyl) | To study the effect of lipophilicity and steric bulk on intermolecular interactions. |

| Pyrrolidine N-Substituent (R2) | N-Ethyl, N-Benzyl, N-H (demethylated) | To investigate the role of the tertiary amine's basicity and steric environment. |

| Pyrrolidine Ring Position | N-(Heptan-3-yl)-1-methylpyrrolidin-2-amine | To compare the properties of an α-amino pyrrolidine with the β-amino target compound. |

Advanced Spectroscopic Characterization Techniques for Solid-State and Solution-Phase Analysis

Comprehensive characterization of N-(Heptan-3-yl)-1-methylpyrrolidin-3-amine is paramount. Future work must employ a suite of advanced spectroscopic techniques to unambiguously determine its structure, conformation, and stereochemistry in both solid and solution phases.

For solution-phase analysis , a combination of one-dimensional (¹H, ¹³C) and two-dimensional Nuclear Magnetic Resonance (NMR) experiments will be indispensable. Techniques such as COSY, HSQC, and HMBC will confirm the covalent bond connectivity, while NOESY or ROESY experiments can provide insights into the through-space proximity of protons, helping to define the preferred conformation of the molecule in solution. nih.gov Given the compound's chirality, the use of chiral solvating agents or chiral derivatizing agents in NMR can be explored to distinguish between enantiomers. researchgate.net

For solid-state analysis , single-crystal X-ray diffraction would provide the definitive three-dimensional structure, including the absolute configuration of the stereocenters and detailed information on bond lengths, bond angles, and crystal packing. This technique is the gold standard for structural elucidation. Solid-state NMR (ssNMR) could also be employed to study the compound in its polycrystalline form, providing information that is complementary to solution-state data.

Table 2: Spectroscopic Techniques for Comprehensive Characterization

| Technique | Phase | Information Gained |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Solution | Accurate mass determination and elemental formula confirmation. |

| 1D & 2D NMR (COSY, HSQC, HMBC, NOESY) | Solution | Covalent structure, atom connectivity, and solution-state conformation. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Solid/Solution | Identification of functional groups (N-H, C-N, C-H bonds). |

| Single-Crystal X-ray Diffraction | Solid | Absolute stereochemistry, 3D molecular structure, and intermolecular packing forces. |

Deepening Theoretical Understanding of its Molecular Behavior and Potential Supramolecular Assembly

Computational chemistry offers a powerful, parallel research avenue to deepen the understanding of the molecule's intrinsic properties. Future theoretical studies would complement experimental findings and guide further investigation.

Quantum mechanical calculations , particularly using Density Functional Theory (DFT), can be employed to model the geometric and electronic structure of the different stereoisomers. researchgate.netbeilstein-journals.org These calculations can predict the relative stabilities of various conformers of the pyrrolidine ring (e.g., Cγ-endo vs. Cγ-exo puckering) and the rotational barriers of the alkyl chain. frontiersin.orgnih.gov Furthermore, DFT can be used to simulate spectroscopic data, such as NMR chemical shifts and vibrational frequencies, which serve as a valuable tool for validating experimental results.

A particularly interesting area for future theoretical work is the exploration of supramolecular assembly . The molecule contains both a hydrogen bond donor (the secondary amine) and acceptors (the tertiary and secondary amines), as well as a significant hydrophobic heptyl group. This amphiphilic character suggests a potential for self-assembly in various media through hydrogen bonding and van der Waals interactions. researchgate.netacs.org Molecular Dynamics (MD) simulations could be used to model the behavior of multiple molecules in a simulated solvent box, predicting whether stable aggregates, micelles, or other ordered structures might form under specific conditions. nih.gov

Table 3: Proposed Theoretical and Computational Studies

| Computational Method | Research Objective | Predicted Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Conformational analysis and calculation of relative energies of stereoisomers. | Identification of the most stable 3D structures and their energetic differences. |

| Time-Dependent DFT (TD-DFT) | Prediction of electronic transitions and simulation of CD spectra. | Aiding the assignment of absolute configuration from experimental chiroptical data. |

Application as a Structural Probe in Fundamental Chemical and Biological Processes (theoretical)

The unique structural features of N-(Heptan-3-yl)-1-methylpyrrolidin-3-amine make it an intriguing candidate for theoretical exploration as a structural probe. Its combination of a hydrophilic, basic pyrrolidine headgroup and a lipophilic alkyl tail suggests potential applications in probing interfacial phenomena.

Theoretically, it could serve as a model compound for studying interactions with biological membranes . The lipophilic heptyl chain could anchor within the lipid bilayer, while the charged (protonated) aminopyrrolidine group interacts with the polar head groups of phospholipids (B1166683) or the aqueous environment. By functionalizing the molecule with a reporter group (e.g., a fluorophore), it could theoretically be developed into a probe for membrane potential or local pH.

In the field of asymmetric catalysis , the chiral pyrrolidine scaffold is a well-established motif. nih.gov Future theoretical studies could model the coordination of N-(Heptan-3-yl)-1-methylpyrrolidin-3-amine to various metal centers. DFT calculations could predict the geometry of the resulting metal complexes and evaluate their potential to catalyze stereoselective reactions, where the chirality of the ligand would be transferred to the product. Its role as a chiral base or as a ligand in transition metal catalysis presents a fertile ground for in silico screening and discovery. nih.gov These theoretical investigations could pave the way for future experimental work, leveraging this uncharacterized molecule as a novel tool in chemical and biological research.

Q & A

Q. What unexplored applications exist for this compound in photopharmacology?

- Methodological Answer : Incorporate photoswitchable groups (e.g., azobenzene) into the heptyl chain to enable light-dependent receptor modulation. Test in vivo zebrafish models with UV/visible light irradiation cycles. Monitor behavioral changes (e.g., locomotor activity) to assess spatiotemporal control of bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.